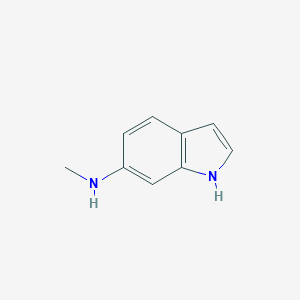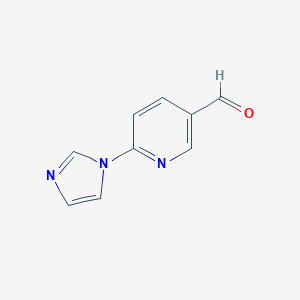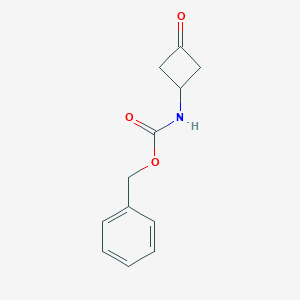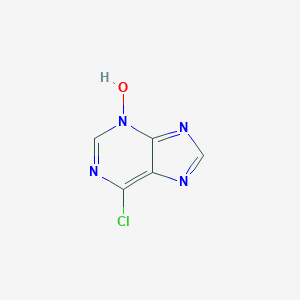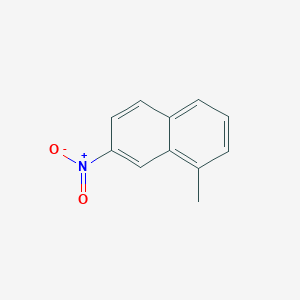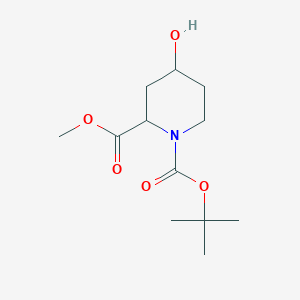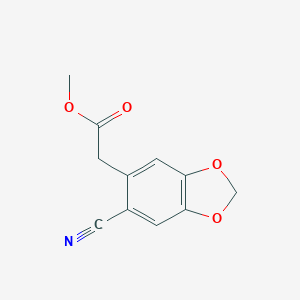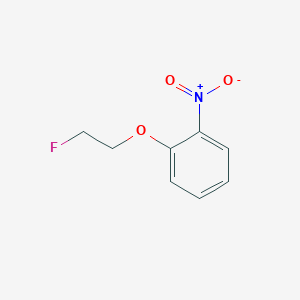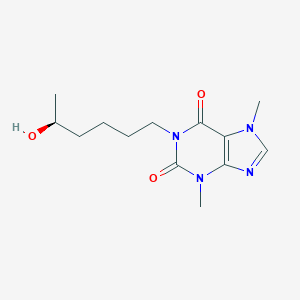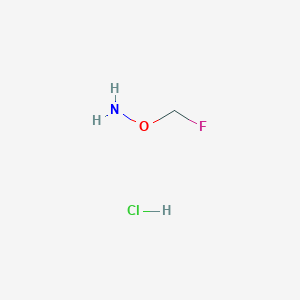
O-(fluoromethyl)hydroxylamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(fluoromethyl)hydroxylamine;hydrochloride, also known as FMHA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. FMHA is a colorless solid that is soluble in water and has a molecular weight of 107.51 g/mol.
Mecanismo De Acción
The mechanism of action of O-(fluoromethyl)hydroxylamine;hydrochloride is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic centers in various compounds. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to react with carbonyl groups in various compounds, leading to the formation of oximes. O-(fluoromethyl)hydroxylamine;hydrochloride has also been shown to react with imines and nitriles, leading to the formation of amines and amides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of O-(fluoromethyl)hydroxylamine;hydrochloride are not well understood. However, it has been shown to have low toxicity in animal studies. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to be rapidly metabolized in the liver, with the primary metabolite being hydroxylamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of O-(fluoromethyl)hydroxylamine;hydrochloride is its versatility as a reagent in organic synthesis. O-(fluoromethyl)hydroxylamine;hydrochloride can be used in a variety of reactions, making it a useful tool for synthetic chemists. Another advantage of O-(fluoromethyl)hydroxylamine;hydrochloride is its low toxicity, making it a safer alternative to other reagents.
However, there are also limitations to the use of O-(fluoromethyl)hydroxylamine;hydrochloride in lab experiments. One limitation is its low yield in the synthesis process. Another limitation is its relatively high cost compared to other reagents.
Direcciones Futuras
There are several future directions for the study of O-(fluoromethyl)hydroxylamine;hydrochloride. One direction is the development of new synthetic methods for O-(fluoromethyl)hydroxylamine;hydrochloride that are more efficient and cost-effective. Another direction is the study of the mechanism of action of O-(fluoromethyl)hydroxylamine;hydrochloride in more detail. This could lead to the development of new applications for O-(fluoromethyl)hydroxylamine;hydrochloride in various fields of research.
Another future direction is the study of the pharmacokinetics and pharmacodynamics of O-(fluoromethyl)hydroxylamine;hydrochloride in animal models. This could provide valuable information for the development of O-(fluoromethyl)hydroxylamine;hydrochloride as a potential drug candidate. Finally, the study of the toxicity of O-(fluoromethyl)hydroxylamine;hydrochloride in animal models could provide important safety information for the use of O-(fluoromethyl)hydroxylamine;hydrochloride in various applications.
Conclusion:
In conclusion, O-(fluoromethyl)hydroxylamine;hydrochloride is a versatile reagent that has potential applications in various fields of scientific research. Its low toxicity and potential for use as a drug candidate make it an attractive target for further study. However, more research is needed to fully understand the mechanism of action and potential applications of O-(fluoromethyl)hydroxylamine;hydrochloride.
Métodos De Síntesis
The synthesis of O-(fluoromethyl)hydroxylamine;hydrochloride involves the reaction of hydroxylamine hydrochloride with 1-fluoro-2,2-dimethylpropane in the presence of a base such as sodium hydroxide. The reaction takes place in an aprotic solvent such as acetonitrile or dimethyl sulfoxide. The yield of O-(fluoromethyl)hydroxylamine;hydrochloride is typically around 60%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. O-(fluoromethyl)hydroxylamine;hydrochloride can be used as a reagent for the synthesis of various compounds, including amino acids, peptides, and nucleosides. O-(fluoromethyl)hydroxylamine;hydrochloride has also been used in the synthesis of natural products such as alkaloids and terpenoids.
Another potential application of O-(fluoromethyl)hydroxylamine;hydrochloride is in the field of medicinal chemistry. O-(fluoromethyl)hydroxylamine;hydrochloride has been shown to have antimicrobial activity against various bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines. O-(fluoromethyl)hydroxylamine;hydrochloride has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections.
Propiedades
Número CAS |
126483-47-4 |
|---|---|
Fórmula molecular |
CH5ClFNO |
Peso molecular |
101.51 g/mol |
Nombre IUPAC |
O-(fluoromethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/CH4FNO.ClH/c2-1-4-3;/h1,3H2;1H |
Clave InChI |
MFNNOTDFLSMPRA-UHFFFAOYSA-N |
SMILES |
C(ON)F.Cl |
SMILES canónico |
C(ON)F.Cl |
Sinónimos |
O-(fluoromethyl)hydroxylamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




